4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)24-22-23-19-13-8-15-5-2-3-6-18(15)21(19)29-22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPJHISUYUHBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Naphtho[2,1-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and naphthylamines.
Attachment of the Butanamide Moiety: This step often involves the reaction of the naphtho[2,1-d]thiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Methoxyphenylsulfonyl Group: This is typically done via sulfonylation, where the naphtho[2,1-d]thiazole-butanamide intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, halo, and alkyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Insights :
- Naphtho vs.
- Sulfonyl Group Positioning : The 4-methoxyphenylsulfonyl group in the target compound differs from 4-methylphenylsulfonyl in ZINC1805437, where the methoxy group’s electron-donating nature may reduce metabolic degradation compared to methyl .
Physicochemical Properties
A comparison of molecular weight (MW), polarity, and solubility-related parameters:
*LogP estimated using fragment-based methods.
Notable Trends:
- Higher MW and LogP in the target compound suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Piperazine-containing analogs () exhibit lower LogP due to the polar tertiary amine, enhancing solubility .
Mechanistic Insights :
- Thiazole derivatives with sulfonyl groups (e.g., ) often target kinases (BRAF) or matrix metalloproteinases (MMPs) via sulfonamide-mediated hydrogen bonding .
- The naphthothiazole core in the target compound may mimic adenine in ATP-binding pockets, similar to imidazothiazoles in .
Spectral and Analytical Data
Comparative IR and NMR features:
Key Observations :
Biological Activity
4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a naphtho[2,1-d]thiazole core, a sulfonamide group, and a butanamide moiety. The synthesis typically involves several steps:
- Formation of Naphtho[2,1-d]thiazole : Achieved through cyclization of appropriate precursors.
- Attachment of Butanamide : Reacting the naphtho derivative with butanoyl chloride.
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via reaction with 4-methoxybenzenesulfonyl chloride.
These synthetic routes allow for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
The biological activity of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings allow for π-π stacking interactions. These characteristics enhance its binding stability to target proteins, modulating their activity and leading to various biological effects .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related organosulfur compounds have shown cytotoxic potential by inducing apoptosis and inhibiting tubulin polymerization . In particular, studies have demonstrated that modifications in the structure can enhance selectivity towards tumor cells while reducing effects on non-tumor cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Methoxybenzenesulfonothioate | 786-0 (Renal Cancer) | 6.0 | Induces apoptosis via caspase activation |
| 4-Methoxyphenylsulfonamide | MCF-7 (Breast Cancer) | 8.5 | Inhibits cell proliferation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It may interact with bacterial enzymes or disrupt cell wall synthesis, similar to other sulfonamide derivatives which have shown efficacy against Gram-positive bacteria . The structure-activity relationship (SAR) studies suggest that modifications can lead to enhanced antibacterial properties.
Case Studies
Several studies have highlighted the biological implications of compounds related to 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide:
- Anticancer Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer lines, with one compound showing an IC50 value of 5 µM against prostate cancer cells .
- Antimicrobial Efficacy : Another investigation reported that sulfonamide derivatives showed potent activity against Staphylococcus aureus and Enterococcus faecalis, indicating potential for treating resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a sulfonyl chloride derivative with a naphthothiazol-2-amine precursor. For example, analogous thiazole sulfonamides are synthesized via nucleophilic substitution, where the amine group of the thiazole attacks the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization may involve solvent choice (DMF or DCM), temperature control (reflux at 80–100°C), and stoichiometric excess of the sulfonyl chloride to ensure complete conversion . Characterization via NMR and NMR is critical to confirm regioselectivity and purity, as seen in similar thiazole derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR : Identifies proton environments (e.g., aromatic protons from the naphthothiazole and methoxyphenyl groups, sulfonyl-linked methylene protons).
- NMR : Confirms carbon backbone integrity, particularly the sulfonyl and amide carbonyl groups.
- FT-IR : Validates functional groups (e.g., S=O stretch at ~1350 cm, amide C=O at ~1650 cm).
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
For example, NMR of analogous sulfonamide-thiazoles shows downfield shifts for sulfonyl-adjacent protons (~δ 3.5–4.0 ppm) and distinct aromatic splitting patterns .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or stereochemistry?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For sulfonamide-thiazoles, this method clarifies the planarity of the sulfonyl group and spatial orientation of the naphthothiazole moiety. For instance, SHELX analysis of related compounds revealed deviations in sulfonamide dihedral angles due to steric hindrance from substituents, impacting bioactivity .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting biological activity or structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methoxy groups enhance electron density in aromatic systems, influencing binding to targets like kinases .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors). A study on ML277, a structurally similar compound, used docking to identify hydrogen bonding with kinase active sites .
- Molecular Dynamics (MD) : Simulates dynamic behavior in solvated systems, assessing stability of ligand-target complexes over time .
Q. How do contradictory bioactivity results arise in studies of sulfonamide-thiazole derivatives, and how can they be reconciled?
Discrepancies may stem from:
- Experimental Design : Variations in cell lines (e.g., bacterial vs. mammalian) or assay conditions (e.g., oxygen levels affecting hypoxia-sensitive assays) .
- Structural Subtleties : Minor differences in substituents (e.g., para-methoxy vs. ortho-methoxy) altering pharmacokinetics. For instance, 4-methoxyphenyl groups in thiazoles showed enhanced cardioprotection compared to other analogs .
- Data Interpretation : Statistical rigor (e.g., p-value thresholds) or normalization methods. Cross-validation using orthogonal assays (e.g., in vitro + in vivo models) is recommended .
Q. What strategies are employed to enhance the solubility or bioavailability of this hydrophobic compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase aqueous solubility.
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers for targeted delivery.
- Co-crystallization : Modify crystal packing with co-formers (e.g., carboxylic acids) to improve dissolution rates. Similar approaches were applied to sulfonamide antibiotics to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
